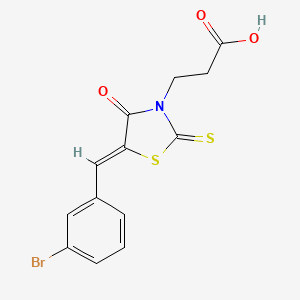

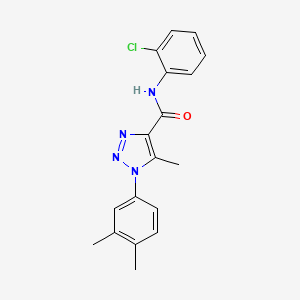

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibiotic Synthesis

The compound’s structure suggests potential as a precursor for the synthesis of β-lactam antibiotics. These antibiotics play a crucial role in treating bacterial infections. Researchers can explore its use as a building block in antibiotic production, contributing to the development of novel antimicrobial agents .

Enzyme-Catalyzed Cascade Reactions

Recent studies have demonstrated the utility of this compound in enzyme-catalyzed cascade reactions. Specifically, a co-immobilized multienzyme system involving three enzymes—d-amino acid amino transaminase (bcDAAT), d-lactate dehydrogenase (lhD-LDH), and formate dehydrogenase (cbFDH)—was successfully employed. The immobilization protocol on glutaraldehyde-activated amino polymer beads allowed for stable and scalable synthesis of ®-2-amino-3-(2-bromophenyl)propanoic acid. This approach could serve as a platform for manufacturing d-amino acids, which are essential for pharmaceuticals and fine chemicals .

Pharmaceutical Intermediates

As a thiazolidinone derivative, this compound may serve as a valuable intermediate in pharmaceutical synthesis. Researchers can explore its potential in designing new drugs or optimizing existing drug candidates. Its unique structure could contribute to the development of targeted therapies .

Peptide Chemistry

Given its amino acid-like structure, this compound could find applications in peptide chemistry. Researchers may investigate its role in peptide coupling reactions, peptide bond formation, or peptide modification. Its incorporation into peptide sequences could lead to bioactive peptides with specific functions .

Organic Synthesis

Organic chemists can explore the reactivity of this compound in various synthetic pathways. Its thiazolidinone moiety, combined with the bromophenyl group, offers opportunities for diverse transformations. Investigating its behavior under different reaction conditions could yield novel compounds with interesting properties .

Catalysis and Green Chemistry

The compound’s sulfur-containing thiazolidinone ring may participate in catalytic processes. Researchers can explore its potential as a catalyst or co-catalyst in green chemistry reactions. Its stability and reactivity profile make it an intriguing candidate for sustainable chemical transformations .

Propriétés

IUPAC Name |

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSRBGSDKMPINU-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

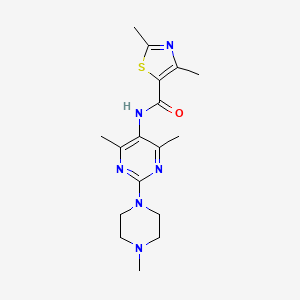

![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)

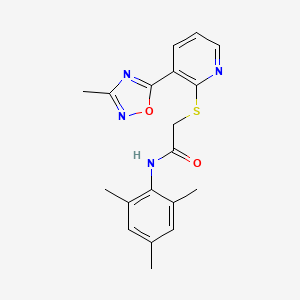

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)

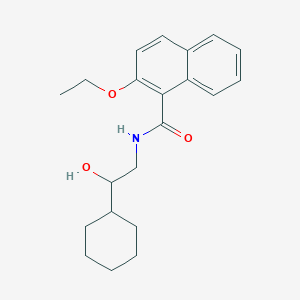

![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)